9,10-Dihydro-9,10-[3,4]thiophenoanthracene
Overview
Description
9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a chemical compound with the molecular formula C18H12S . It is a solid at 20 degrees Celsius . The compound is used in the synthesis of thiophenoanthracene-based conjugated polymers .
Synthesis Analysis
The synthesis of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene involves complex chemical reactions. One approach involves the use of a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction of formaldehyde elimination . Another method involves the assembly of the DBA (Br) 2 framework .Molecular Structure Analysis
The molecular structure of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene is complex. The central tricyclic framework of the tetramethyl derivative has a butterfly conformation with a dihedral angle of 143°, while the central six-membered ring of the tetra- tert -butyl derivative has a planar structure .Chemical Reactions Analysis
The chemical reactions involving 9,10-Dihydro-9,10-[3,4]thiophenoanthracene are complex and involve several steps. Key intermediates and mechanistic details of the reaction sequence leading to the assembly of the DBA (Br) 2 framework have been elucidated .Physical And Chemical Properties Analysis
9,10-Dihydro-9,10-[3,4]thiophenoanthracene has a molecular weight of 260.4 g/mol . The compound is a solid at 20 degrees Celsius .Scientific Research Applications
Radical-based Seducing Agents
9,10-Dihydro-9-silaanthracenes, including 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, have been utilized as radical-based seducing agents. These compounds exhibit enhanced reactivities and are effective in dehalogenation of organic halides and deoxygenation of aliphatic alcohols via O-thiocarbonyl derivatives (Oba et al., 1996).
Molecular Structure and 1,4-Addition Reactions
Studies on 9,10-Dihydro-9,10-diboraanthracene derivatives, closely related to 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, revealed insights into their molecular structure and reaction dynamics, particularly in 1,4-addition reactions (Lorbach et al., 2010).
Silylation of Alkyl-9 Lithio-10 Dihydro-9,10 Anthracenes
Research on the stereochemistry of silylation of alkyl-9 lithio-10 dihydro-9,10 anthracenes, closely related to 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, has been conducted to understand the influence of substituents and solvent on reaction outcomes (Bouas-Laurent et al., 1976).
Generation of Singlet Diatomic Sulfur
9,10-Epidithio-9,10-dihydroanthracene, a compound related to 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, has been investigated for its ability to generate singlet diatomic sulfur, highlighting its potential in chemical synthesis (Andō et al., 1987).
Fungal Metabolism of Methylated Anthracenes
Studies on the metabolism of compounds like 9,10-dimethylanthracene by fungi have revealed insights into the biotransformation processes, which could be relevant for understanding the environmental fate and biological interactions of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene (Cerniglia et al., 1990).
13C NMR Chemical Shifts in Heterocycles
Research on the 13C NMR chemical shifts of various heterocycles related to 9,10-Dihydroanthracene, including 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, has been conducted to understand their electronic structure and reactivity (Isbrandt et al., 1973).
properties
IUPAC Name |
17-thiapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15,18-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-6-12-11(5-1)17-13-7-3-4-8-14(13)18(12)16-10-19-9-15(16)17/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFZYPBTKDJBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CSC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-9,10-[3,4]thiophenoanthracene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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